molecular formula C8H10O5 B13048462 Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate

Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate

Cat. No.: B13048462
M. Wt: 186.16 g/mol
InChI Key: IOSKNQILMPMQHG-UHFFFAOYSA-N
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Description

Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate is a high-purity chemical compound offered for research and development purposes. As a derivative of the 4,5-dihydro-4-oxofuran-3-carboxylate family, which shares a core structural motif, this compound serves as a versatile synthetic intermediate . Its molecular structure features a reactive furanone core, making it a valuable scaffold for constructing more complex molecules in medicinal and organic chemistry . Researchers can utilize this compound in the synthesis of novel heterocyclic compounds, potentially for application in pharmaceutical development, such as in projects aimed at creating new active ingredients . The dihydrofuranone structure is a privileged scaffold in drug discovery, and the specific substitutions on this core can be tailored to modulate the compound's reactivity, physicochemical properties, and biological activity. Handling should be performed by qualified professionals in a laboratory setting. This product is intended for research applications and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

methyl 2-(methoxymethyl)-4-oxofuran-3-carboxylate

InChI

InChI=1S/C8H10O5/c1-11-4-6-7(8(10)12-2)5(9)3-13-6/h3-4H2,1-2H3

InChI Key

IOSKNQILMPMQHG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(=O)CO1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate typically involves the reaction of a furan derivative with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

a) Methyl 4-(Hydroxymethyl)-2-(4-methylpentyl)-4,5-dihydrofuran-3-carboxylate (Compound 3)
  • Structure : Features a hydroxymethyl group at position 4 and a 4-methylpentyl chain at position 2.
  • Activity: Identified as a new secondary metabolite from Streptomyces sp.
  • Key Difference : The hydroxymethyl group at position 4 (vs. methoxymethyl at position 2 in the target compound) may reduce lipophilicity and alter target binding.
b) Ethyl 2-(3',5'-Dimethylanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate (CW-33)
  • Structure: Ethyl ester with a 3',5'-dimethylanilino substituent at position 2.
  • Activity : Exhibits antiviral activity against Japanese encephalitis virus by inhibiting calcium overload .
  • Key Difference: The anilino group enhances interactions with viral proteins, whereas the methoxymethyl group in the target compound may favor different mechanisms.
c) Ethyl 2-[N-p-chlorobenzyl-(2'-methyl)]anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (JOT01007)
  • Structure: Ethyl ester with a chlorine-substituted benzyl-anilino group.
  • Activity : Induces apoptosis in cervical cancer cells via mitochondrial pathways linked to cytoplasmic Ca²⁺ elevation .
  • Key Difference : Bulky aromatic substituents enhance cytotoxicity but may reduce bioavailability compared to smaller methoxymethyl groups.

Ester Group Variations

a) Ethyl vs. Methyl Esters
  • Ethyl Esters : Predominant in the literature (e.g., CW-33, JOT01007), these compounds show enhanced cellular uptake due to higher lipophilicity .

Physicochemical Properties

  • Solubility: Methoxymethyl and hydroxymethyl groups improve aqueous solubility compared to hydrophobic anilino derivatives .
  • Stability : Methoxymethyl groups resist hydrolysis better than hydroxymethyl groups, which may oxidize or form hydrogen bonds .

Biological Activity

Methyl 2-(methoxymethyl)-4-oxo-4,5-dihydrofuran-3-carboxylate (CAS No. 2088729-30-8) is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

  • Molecular Formula : C₈H₁₀O₅
  • Molecular Weight : 186.16 g/mol
  • Structure : The compound features a furan ring with a carboxylate group and methoxymethyl substitution, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. Notably, derivatives of furoquinolone and dihydrofuran have been shown to induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • Apoptosis Induction : Research has demonstrated that related compounds can activate caspase pathways, leading to programmed cell death. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has been shown to increase intracellular calcium levels and reactive oxygen species (ROS), which are critical in mediating apoptosis in HL-60 leukemia cells .
    • Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at various phases, contributing to their anticancer efficacy.
  • Case Studies :
    • A study on ethyl 2-anilino derivatives showed a cytotoxic concentration (CC50) of approximately 23.5 µM against HL-60 cells, indicating strong potential for therapeutic application .

Summary of Biological Activities

Activity TypeCompound NameReferenceObserved Effect
AnticancerEthyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate Induces apoptosis in HL-60 cells
AntimicrobialVarious furoquinolone derivatives Inhibitory effects on bacterial growth

Research Findings

  • Caspase Activation : Studies indicate that treatment with related compounds significantly increases caspase-3 activity in treated cells compared to controls .
  • ROS Generation : Increased levels of ROS were associated with apoptosis induction, suggesting a potential target for therapeutic intervention in cancer treatment .
  • Cell Viability Assays : Various assays (e.g., MTT assay) have confirmed the cytotoxic effects of these compounds on cancer cell lines, reinforcing their potential as anticancer agents.

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